molecular formula C10H13ClN2 B1445397 2-(1H-Indol-1-yl)ethanamine hydrochloride CAS No. 13708-92-4

2-(1H-Indol-1-yl)ethanamine hydrochloride

Cat. No. B1445397
CAS RN: 13708-92-4
M. Wt: 196.67 g/mol
InChI Key: PDNBCHJJMKWATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1H-Indol-1-yl)ethanamine” is a chemical compound with the empirical formula C10H12N2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-methylindole can react with 2-chloroethylamine hydrochloride in the presence of freshly powdered NaOH and tetrabutyl ammonium hydrogen sulfate to form 2-(2-Methyl-1H-indol-1-yl)ethan-1-amine .


Molecular Structure Analysis

The molecular weight of “2-(1H-Indol-1-yl)ethanamine” is 160.22 . The SMILES string representation of its structure is NCCN1C=CC2=CC=CC=C12 .


Physical And Chemical Properties Analysis

“2-(1H-Indol-1-yl)ethanamine” is a solid substance . It has a density of 1.1±0.1 g/cm3, a boiling point of 308.3±25.0 °C at 760 mmHg, and a flash point of 140.3±23.2 °C . It has 2 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Efflux Pump Inhibition in Antibacterial Research

  • The derivative 1‐(1H‐Indol‐3‐yl)ethanamine has shown significant activity as a Staphylococcus aureus NorA efflux pump inhibitor, enhancing the efficacy of ciprofloxacin against strains resistant to fluoroquinolones. This suggests its potential application in combating antibiotic resistance (Héquet et al., 2014).

Anti-Inflammatory Agent Development

  • Certain derivatives of 1-(1H-Indol-1-yl)ethanamine have been synthesized and evaluated for anti-inflammatory activities, indicating its use in the development of novel anti-inflammatory agents (Rehman et al., 2022).

Antimicrobial and Antifungal Activities

  • Novel imines of tryptamine, including derivatives of 1-(1H-Indol-1-yl)ethanamine, have exhibited significant antibacterial and antifungal activities, highlighting their potential in antimicrobial and antifungal drug development (Rajeswari & Santhi, 2019).

Anticancer Research

  • Indole derivatives, including 1-(1H-Indol-1-yl)ethanamine, have been investigated for their anticancer activities. Several synthesized derivatives have shown moderate-to-potent antiproliferative activities against various cancer cell lines, suggesting their potential role in cancer treatment research (Jiang, Xu, & Wu, 2016).

Safety And Hazards

“2-(1H-Indol-1-yl)ethanamine” is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is hazardous to the respiratory system .

properties

IUPAC Name

2-indol-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;/h1-5,7H,6,8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNBCHJJMKWATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Indol-1-yl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Indol-1-yl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1H-Indol-1-yl)ethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(1H-Indol-1-yl)ethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(1H-Indol-1-yl)ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(1H-Indol-1-yl)ethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(1H-Indol-1-yl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.